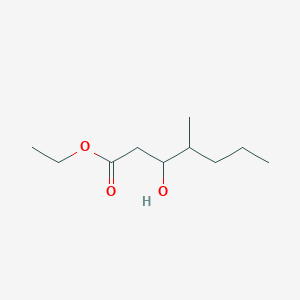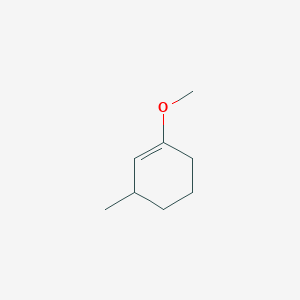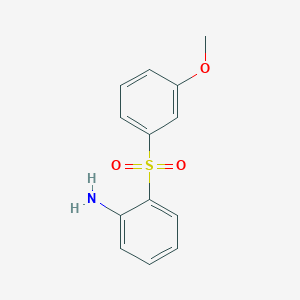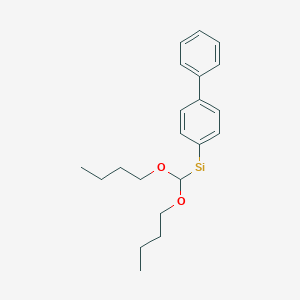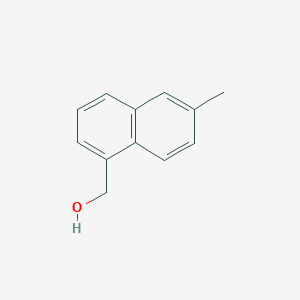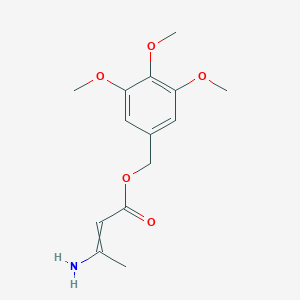
(3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a methyl 3-aminobut-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine and an esterifying agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity to these targets, leading to modulation of biological pathways. This compound may inhibit enzymes like tubulin and histone deacetylases, thereby affecting cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3,4,5-Trimethoxyphenyl isocyanate: Used in organic synthesis and material science.
3,4,5-Trimethoxyphenyl isothiocyanate: Exhibits biological activity against various pathogens.
Uniqueness
(3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug development and other scientific applications.
Eigenschaften
CAS-Nummer |
61312-77-4 |
|---|---|
Molekularformel |
C14H19NO5 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
(3,4,5-trimethoxyphenyl)methyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C14H19NO5/c1-9(15)5-13(16)20-8-10-6-11(17-2)14(19-4)12(7-10)18-3/h5-7H,8,15H2,1-4H3 |
InChI-Schlüssel |
GDCVNZSYFVHTGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)OCC1=CC(=C(C(=C1)OC)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
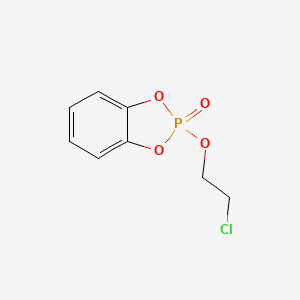

![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
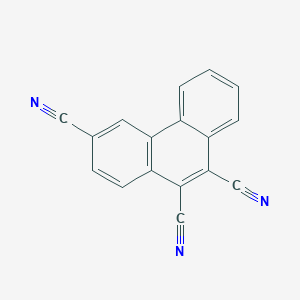
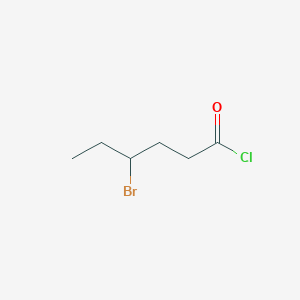
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
